molecular formula C28H44Cl2N4O6 B12417159 Kukoamine B-d5 (dihydrochloride)

Kukoamine B-d5 (dihydrochloride)

Cat. No.: B12417159
M. Wt: 608.6 g/mol
InChI Key: YSCBLYSGGHGOHD-ZTSMGZISSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kukoamine B-d5 (dihydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Kukoamine B. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Kukoamine B-d5 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Kukoamine B-d5 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Kukoamine B-d5 (dihydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies due to its stable isotope labeling.

    Biology: Investigated for its anti-oxidant and anti-inflammatory properties in cellular and molecular biology studies.

    Medicine: Explored for its potential therapeutic effects in treating diabetes, inflammation, and sepsis.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Kukoamine B-d5 (dihydrochloride) exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Kukoamine B-d5 (dihydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise metabolic tracing in research studies. This makes it a valuable tool in both basic and applied scientific research .

Properties

Molecular Formula

C28H44Cl2N4O6

Molecular Weight

608.6 g/mol

IUPAC Name

N-[3-[4-[(3-amino-1,1,2,3,3-pentadeuteriopropyl)-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide;dihydrochloride

InChI

InChI=1S/C28H42N4O6.2ClH/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21;;/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37);2*1H/i3D,13D2,18D2;;

InChI Key

YSCBLYSGGHGOHD-ZTSMGZISSA-N

Isomeric SMILES

[2H]C(C([2H])([2H])N)C([2H])([2H])N(CCCCNCCCNC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)CCC2=CC(=C(C=C2)O)O.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O.Cl.Cl

Origin of Product

United States

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